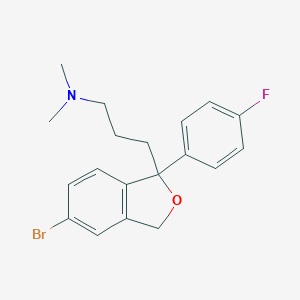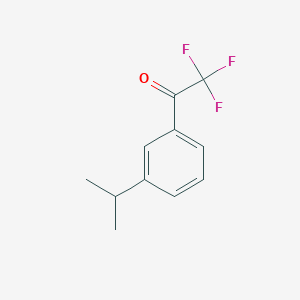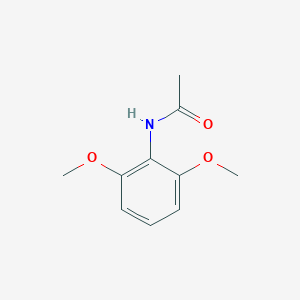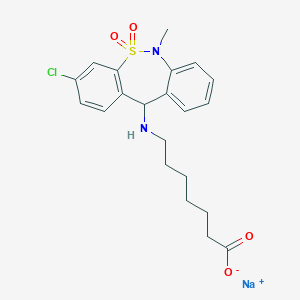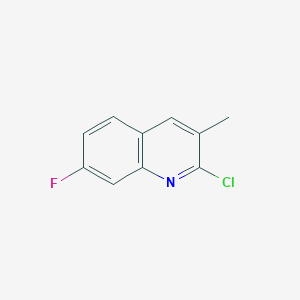
2-Chloro-7-fluoro-3-methylquinoline
Descripción general
Descripción
2-Chloro-7-fluoro-3-methylquinoline is a quinoline derivative that has been the subject of various studies due to its potential pharmaceutical applications. Quinoline derivatives are known for their diverse biological activities, which make them valuable in medicinal chemistry. The research on these compounds spans from structural and spectroscopic analysis to their synthesis and biological activity evaluation.
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including 2-chloroquinoline compounds, often involves nucleophilic substitution reactions. For instance, secondary amines containing 2-chloroquinoline as a lipophilic domain have been synthesized using nucleophilic substitution of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in the presence of triethylamine . This method demonstrates the versatility of chloroquinoline derivatives in creating a wide range of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of 2-chloro-3-methylquinoline has been investigated using various spectroscopic techniques such as UV–Vis, NMR, FT-IR, and FT-Raman, combined with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) quantum chemical calculations . These studies provide insights into the electrostatic features, atomic charges, molecular electrostatic potential surface, and frontier molecular orbital characteristics of the compound. Additionally, crystallographic studies have been conducted on related chloroquinoline derivatives to understand their supramolecular interactions, such as C-H…π and π-π interactions, which stabilize the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of chloroquinoline derivatives can be inferred from their interactions with various biological targets. Molecular docking studies have been used to investigate the ligand-enzyme interactions of substituted quinolines with enzymes such as Malate Synthase from Mycobacterium Tuberculosis and Glycogen Phosphorylase, suggesting their potential as inhibitors . These studies highlight the importance of the position of methyl substitution on the inhibitor character of the ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are closely related to their structural features. The experimental and theoretical evaluations provide detailed information on the thermodynamical and nonlinear optical characteristics of these compounds . The electronic transition properties and predicted spectra are crucial for understanding the behavior of these molecules under different conditions. Furthermore, the halogen exchange method has been used to synthesize fluorinated derivatives, indicating the possibility of modifying the physical and chemical properties of chloroquinoline compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Chloro-7-fluoro-3-methylquinoline and its derivatives have been explored for antimicrobial activities. A study demonstrated that 2-chloro-6-methylquinoline hydrazone derivatives show significant antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds were also evaluated for antifungal activity against strains like Aspergillus niger and Monascus purpureus (Bawa, Kumar, Drabu, & Kumar, 2009).
Biochemical and Medicinal Studies
Quinoline derivatives, including 2-chloro-7-fluoro-3-methylquinoline, are known as efficient fluorophores and have applications in biochemistry and medicine, particularly in studying biological systems. These derivatives are also being explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Mutagenicity Inhibition
Research on fluorinated and chlorinated quinolines indicates that 3-fluoro-, 2- and 3-chloro-quinolines, which include the 2-chloro-7-fluoro-3-methylquinoline, lack mutagenicity, suggesting that fluorine substitution can reduce genotoxicity in these compounds (Takahashi, Kamiya, Sengoku, Kohda, & Kawazoe, 1988).
Antibacterial Quinolines Synthesis
Studies have shown the effective synthesis of antibacterial quinolines, including those with 2-chloro-7-fluoro-3-methylquinoline, using microwaves. This method significantly reduces reaction time and improves yield, demonstrating a more efficient process for producing these compounds (Kidwai, Bhushan, Sapra, Saxena, & Gupta, 2000).
Pharmaceutical Potency
A comprehensive study on 2-chloro-3-methylquinoline evaluated its structural and spectroscopic characteristics, including molecular docking analysis. This research contributes to understanding the pharmaceutical potential of such compounds (Kose, Atac, & Bardak, 2018).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
While specific future directions for 2-Chloro-7-fluoro-3-methylquinoline are not mentioned in the retrieved data, quinoline derivatives have been the subject of extensive research due to their wide range of biological activities . They are used in the treatment of various diseases and conditions, and efforts are ongoing to synthesize new structural prototypes with improved therapeutic effects .
Propiedades
IUPAC Name |
2-chloro-7-fluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-2-3-8(12)5-9(7)13-10(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJRQLTWWCMBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589002 | |
| Record name | 2-Chloro-7-fluoro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoro-3-methylquinoline | |
CAS RN |
132118-48-0 | |
| Record name | 2-Chloro-7-fluoro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132118-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



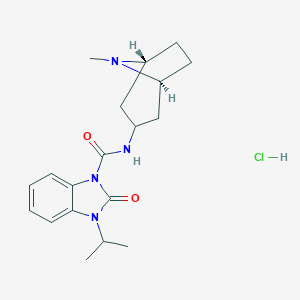
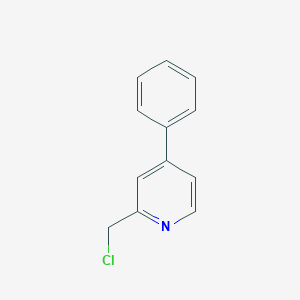
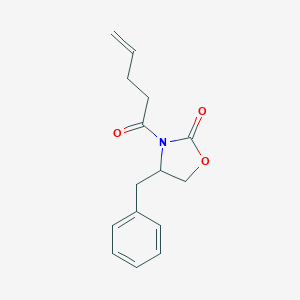
![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
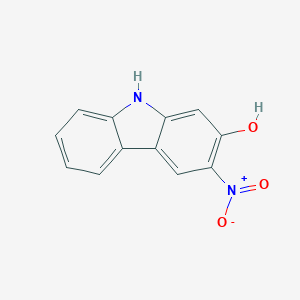
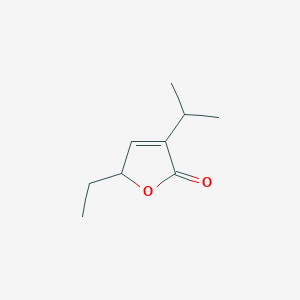
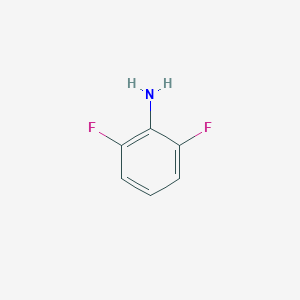
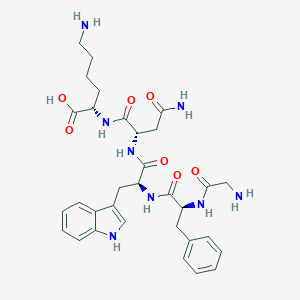
![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
